5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, also known as CTOP, is a synthetic compound that has been extensively studied in the field of neuroscience. CTOP is a selective antagonist of the mu-opioid receptor, which is a protein that plays a key role in the modulation of pain and reward pathways in the brain.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Activities
Research on similar structures has shown that derivatives of 1,2,4-triazole and related compounds exhibit significant antimicrobial and anti-inflammatory activities. These compounds have been synthesized and tested against a variety of microorganisms, demonstrating good to moderate activities. For example, compounds with the piperazine component have shown promise in combating Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. In vivo studies using the carrageenan-induced paw edema method in rats have also highlighted their anti-inflammatory potential (Al-Omar et al., 2010).
Synthesis and Tuberculostatic Activity
Derivatives incorporating the phenylpiperazine structure have been synthesized and evaluated for their tuberculostatic activity. These studies provide valuable insights into the potential therapeutic applications of these compounds in treating tuberculosis, with some derivatives showing minimum inhibiting concentrations within a specific range, suggesting their effectiveness against the tuberculosis bacterium (Foks et al., 2004).
Serotonin 5-HT3 Receptor Antagonism
Compounds structurally related to "5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile" have been synthesized and evaluated for their potential as serotonin 5-HT3 receptor antagonists. This research demonstrates the compound's potential application in addressing conditions mediated by the serotonin receptor, such as gastrointestinal disorders and as a part of anti-emetic therapies (Mahesh et al., 2004).
Explosive Materials
Research into the synthesis and characterization of related compounds has also ventured into non-medical applications, such as the development of new insensitive high explosives. These studies explore the structural properties and detonation characteristics of novel compounds, aiming to find safer alternatives for military and industrial applications (Snyder et al., 2017).
Eigenschaften
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-4-2-5-16(12-15)20-25-19(14-24)22(29-20)27-10-8-26(9-11-27)21(28)17-6-3-7-18(23)13-17/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVJYAFUWNCMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.